molecular formula C17H15ClN2O6S B11648063 Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11648063
M. Wt: 410.8 g/mol
InChI Key: BYIXFSGAFISCPL-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the thiophene ring, providing a linker for further functionalization.

    Thiophene Ring: Thiophene is a five-membered heterocyclic ring containing sulfur. It’s aromatic and plays a crucial role in various biological and synthetic processes.

    Acetyl Group (C2H3O): The acetyl group contributes to the compound’s reactivity and solubility.

    Chloro-5-nitrophenyl Group: This substituent adds complexity and potential reactivity to the molecule.

    Carbonyl Group (C=O): The carbonyl group is part of the amide functionality.

    Nitro Group (NO2): The nitro group introduces electron-withdrawing properties and can participate in various reactions.

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial-scale production methods for this compound are not widely documented

Chemical Reactions Analysis

Ethyl 5-acetyl-2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group or oxidized to a carbonyl group.

    Substitution: The chloro group may undergo nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group can yield a secondary alcohol.

Common reagents include reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO4).

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as an antimicrobial or anticancer agent.

    Chemical Biology: Study its interactions with biological macromolecules.

    Industry: Explore its use in organic synthesis or materials science.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15ClN2O6S

Molecular Weight

410.8 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H15ClN2O6S/c1-4-26-17(23)13-8(2)14(9(3)21)27-16(13)19-15(22)11-7-10(20(24)25)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,22)

InChI Key

BYIXFSGAFISCPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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